molecular formula C6H5N3O2S B3225559 5-Cyanopyridine-2-sulfonamide CAS No. 1250047-59-6

5-Cyanopyridine-2-sulfonamide

Cat. No. B3225559
CAS RN: 1250047-59-6
M. Wt: 183.19 g/mol
InChI Key: DQGPUZNSHGEISU-UHFFFAOYSA-N
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Description

5-Cyanopyridine-2-sulfonamide is a chemical compound with the IUPAC name 5-cyano-2-pyridinesulfonamide . It has a molecular weight of 183.19 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5N3O2S/c7-3-5-1-2-6 (9-4-5)12 (8,10)11/h1-2,4H, (H2,8,10,11) . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 183.19 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Cyanopyridine-2-sulfonamide is used in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in the one-pot synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides. These compounds have significant potential in developing new pharmaceuticals and fine chemicals (Rozentsveig et al., 2013).

Anticancer and Antituberculosis Activity

This compound derivatives have been explored for their potential anticancer and antituberculosis activities. New chalcone-sulfonamide hybrids have shown promising results in inhibiting various human cancer cell lines and Mycobacterium tuberculosis, highlighting their potential in medical research and therapy (Castaño et al., 2019).

Development of Biosensors

In the field of analytical chemistry, this compound derivatives are used in developing novel biosensors. For instance, sulfapyridine (a sulfonamide antibiotic) detection in food products is a key application, as demonstrated by the development of a novel electrochemical biosensor for high-efficiency detection of sulfapyridine in honey samples (El Hassani et al., 2017).

Anti-inflammatory and Analgesic Properties

Research has also been conducted on the anti-inflammatory and analgesic properties of amidine derivatives synthesized from cyanopyridine, including this compound. These studies contribute to the development of new therapeutic agents for pain and inflammation management (Sondhi et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .

Biochemical Analysis

Biochemical Properties

It is known that sulfonamides, a group of compounds to which 5-Cyanopyridine-2-sulfonamide belongs, have a wide range of pharmacological activities . They can inhibit carbonic anhydrase and dihydropteroate synthetase, which are crucial enzymes in certain metabolic pathways

Cellular Effects

It is known that 2-cyanopyridine derivatives can enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 2-cyanopyridines with electron-withdrawing groups react efficiently with cysteine under aqueous and mild conditions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

5-cyanopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(9-4-5)12(8,10)11/h1-2,4H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGPUZNSHGEISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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